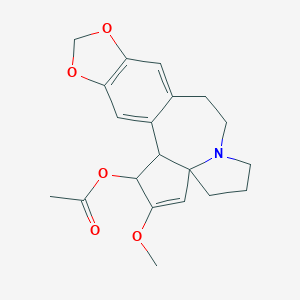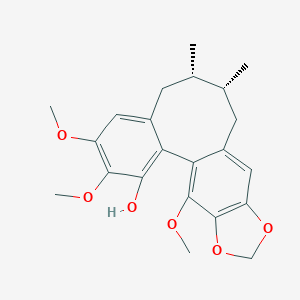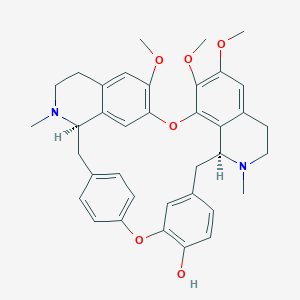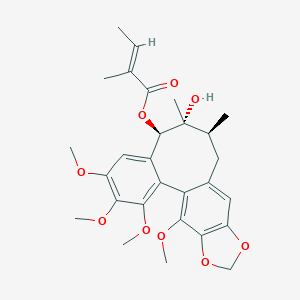
Tigloylgomisin P
描述
准备方法
合成路线及反应条件: 虎皮楠素P可以通过对五味子果实进行反复色谱分离而获得。将干燥的果实浸泡在70%的水性乙醇中,在室温下放置24小时。 过滤后,浓缩提取物以获得粗品,然后在硅胶、十八烷基硅胶和Sephadex LH-20上进行色谱分离 .
工业生产方法: 虎皮楠素P的工业生产涉及从五味子果实中进行大规模提取。该过程包括将干燥的果实浸泡在乙醇中,然后过滤和浓缩。 然后使用色谱技术对粗提物进行纯化,以分离虎皮楠素P .
化学反应分析
反应类型: 虎皮楠素P经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构和增强其生物活性至关重要 .
常用试剂和条件: 虎皮楠素P反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保所需的修饰 .
形成的主要产物: 从虎皮楠素P反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能产生羟基化衍生物,而还原反应可以产生脱氧化合物 .
科学研究应用
作用机制
虎皮楠素P的作用机制涉及其诱导细胞凋亡、阻滞细胞周期和调节MAPK、PI3K/Akt和NF-κB等重要信号通路的的能力 。这些作用通过促进细胞死亡和抑制癌细胞增殖而促进了其抗癌作用。 此外,虎皮楠素P的抗HIV活性归因于其抑制病毒复制的能力 .
相似化合物的比较
类似的化合物包括五味子甲素、五味子A和脱氧五味子甲素 。 虽然这些化合物在结构上具有相似性,但虎皮楠素P由于其特定的生物活性(如其有效的抗HIV和抗癌作用)而具有独特性 .
类似化合物清单:- 五味子甲素
- 五味子A
- 脱氧五味子甲素
- 安息香酰五味子H
- 五味子威尔逊素B
属性
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-TWJXSMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69176-51-8, 82078-76-0 | |
| Record name | Tigloylgomisin P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schizandrer B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082078760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VFX4QAR6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tigloylgomisin P?
A1: this compound is a dibenzocyclooctadiene lignan naturally found in the fruits and seeds of the Schisandra chinensis plant, also known as magnolia vine. [, , , , , , ] This plant has been used in traditional Chinese medicine for its various medicinal properties.
Q2: From which parts of the Schisandra plant has this compound been isolated?
A2: this compound has been successfully isolated from the fruits, seeds, stems, and leaves of various Schisandra species. [, , , , , ]
Q3: Are there other lignans found in Schisandra chinensis along with this compound?
A3: Yes, Schisandra chinensis contains a variety of other dibenzocyclooctadiene lignans such as schizandrin, gomisin A, gomisin N, gomisin J, angeloylgomisin H, deoxyschizandrin, γ-schizandrin and wuweizisu C. [, , ]
Q4: What is the relationship between the structure of dibenzocyclooctadiene lignans and their ability to reverse multidrug resistance?
A6: Studies focusing on the structure-activity relationship of dibenzocyclooctadiene lignans indicate that the R-biaryl configuration and the absence of a hydroxyl group at the C8 position might be crucial for their ability to reverse multidrug resistance. [] Further investigation is needed to solidify this understanding.
Q5: Have there been any studies investigating the anti-HIV activity of this compound?
A7: While this compound itself hasn’t been specifically studied for anti-HIV activity in the provided research, other closely related lignans from Schisandra rubriflora, such as (+/-)-Gomisin M1, have shown promising anti-HIV activity in laboratory settings. []
Q6: What analytical techniques have been used to isolate and characterize this compound?
A6: Researchers have employed various techniques for the isolation and characterization of this compound, including:
- Extraction: Petroleum ether and ethyl acetate are commonly used for extraction. []
- Chromatography: Silica gel column chromatography, preparative HPLC, and TLC are frequently used separation methods. [, , , ]
- Spectroscopy: NMR (1D and 2D), HR-ESI-MS, and ECD are common techniques for structural elucidation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


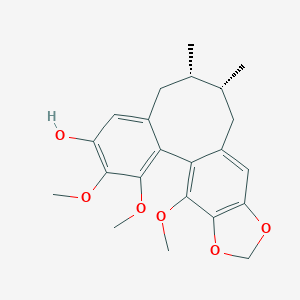




![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)

